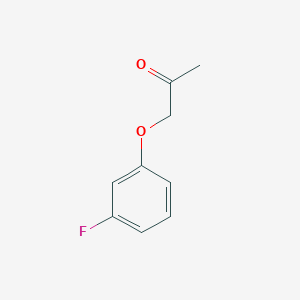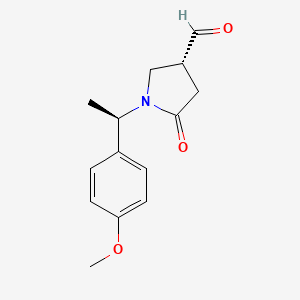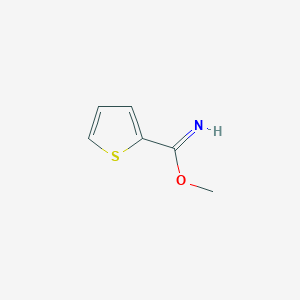
2-(1-methylpyrazol-4-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methylpyrazol-4-yl)guanidine is a heterocyclic compound that features a pyrazole ring substituted with a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpyrazol-4-yl)guanidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with guanidine. The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base. The reaction mixture is usually refluxed in a suitable solvent such as methanol or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(1-methylpyrazol-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the guanidine group.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the guanidine group.
科学研究应用
2-(1-methylpyrazol-4-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(1-methylpyrazol-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-(1-methyl-1H-pyrazol-4-yl)methanol
- 1-(1-methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-methyl-1H-pyrazol-4-yl)amine
Uniqueness
2-(1-methylpyrazol-4-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions, making it a valuable scaffold for drug design and material science applications.
属性
分子式 |
C5H9N5 |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-(1-methylpyrazol-4-yl)guanidine |
InChI |
InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9) |
InChI 键 |
IMQAJZKSGRRBCU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


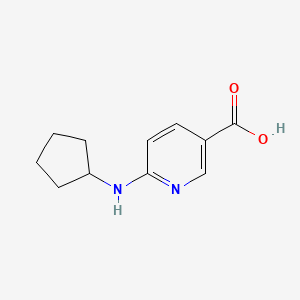
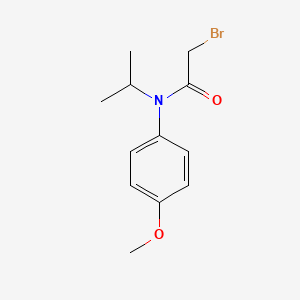
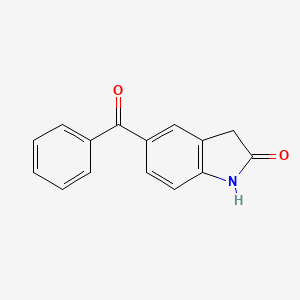
![Spiro[4.5]decane-6-carbaldehyde](/img/structure/B8745607.png)

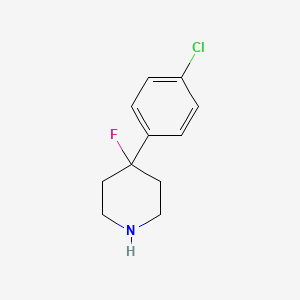
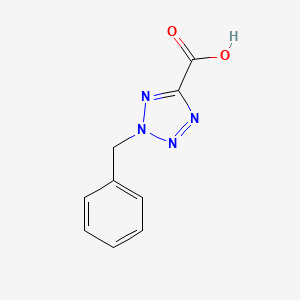
![7-Methoxy-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-A]quinazoline](/img/structure/B8745629.png)

